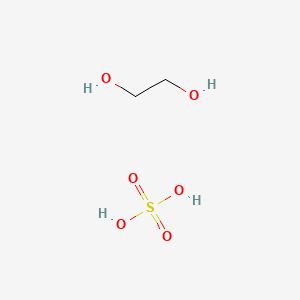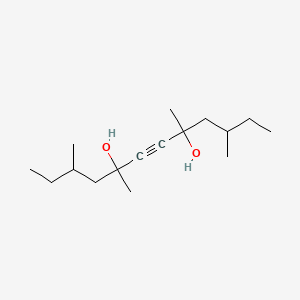
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is an organic compound known for its surfactant properties. It is used to lower the surface tension of liquids, making it valuable in various industrial applications. The compound is characterized by its unique structure, which includes multiple methyl groups and a triple bond, contributing to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8,10-Tetramethyldodec-6-yne-5,8-diol typically involves chemical synthesis methods. One common approach is the alkylation of acetylene derivatives with appropriate alkyl halides, followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases like sodium amide or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as purification and distillation to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is widely studied for its surfactant properties. It is used in:
Chemistry: As a catalyst in organic synthesis reactions.
Biology: In studies involving cell membrane interactions due to its surfactant nature.
Industry: Used in detergents, paints, and coatings to improve the spreadability and stability of products.
Mechanism of Action
As a surfactant, 3,5,8,10-Tetramethyldodec-6-yne-5,8-diol lowers the surface tension of liquids by adsorbing at the interface between water and other substances like oil. The hydrophilic hydroxyl groups interact with water, while the hydrophobic chain and methyl groups interact with the oil, reducing the overall surface tension.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol
- 2,5,8,11-Tetramethyl-6-dodecyne-8-diol
Uniqueness
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is unique due to its specific arrangement of methyl groups and the position of the triple bond, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
588702-38-9 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3,5,8,10-tetramethyldodec-6-yne-5,8-diol |
InChI |
InChI=1S/C16H30O2/c1-7-13(3)11-15(5,17)9-10-16(6,18)12-14(4)8-2/h13-14,17-18H,7-8,11-12H2,1-6H3 |
InChI Key |
JBARRPQHNYHIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(C#CC(C)(CC(C)CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
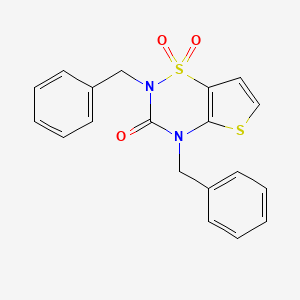
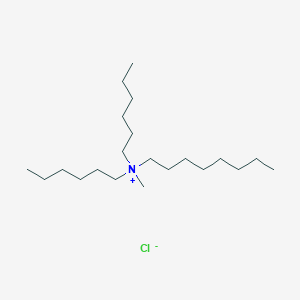
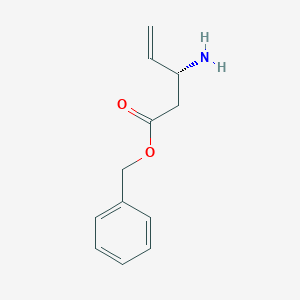
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
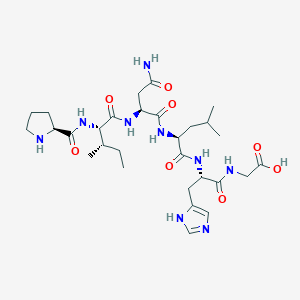

![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
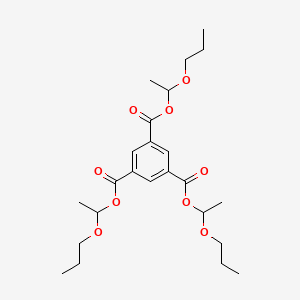

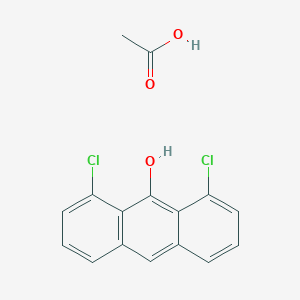
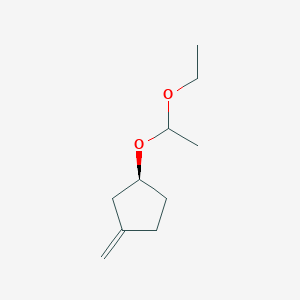
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
